molecular formula C16H14N2O2 B11850757 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one CAS No. 89438-63-1

2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one

Cat. No.: B11850757
CAS No.: 89438-63-1
M. Wt: 266.29 g/mol
InChI Key: AMNTWXXJSXKRQE-UHFFFAOYSA-N
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Description

2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetylbenzyl chloride and indazole.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 3-acetylbenzyl chloride is reacted with indazole in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one can be compared with other indazole derivatives such as:

    1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    2-Phenyl-1H-indazole: Studied for its anticancer activity.

    1H-Indazole-3-carboxamide: Explored for its potential as an anti-tuberculosis agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

CAS No.

89438-63-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(3-acetylphenyl)methyl]-1H-indazol-3-one

InChI

InChI=1S/C16H14N2O2/c1-11(19)13-6-4-5-12(9-13)10-18-16(20)14-7-2-3-8-15(14)17-18/h2-9,17H,10H2,1H3

InChI Key

AMNTWXXJSXKRQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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